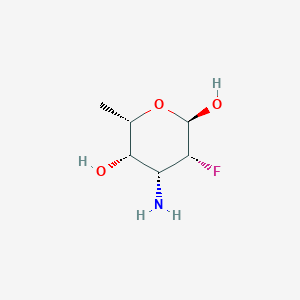

5-Bromouraci

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromouracil is a brominated derivative of uracil, a pyrimidine base found in RNA. It acts as an antimetabolite or base analog, substituting for thymine in DNA. This substitution can induce DNA mutations, making 5-Bromouracil a valuable tool in genetic research and mutagenesis studies .

准备方法

Synthetic Routes and Reaction Conditions: 5-Bromouracil can be synthesized by brominating uracil. One common method involves using sodium bromide and sodium hypochlorite as brominating agents in an acidic aqueous solution. The reaction is carried out under mild conditions to yield high-purity 5-Bromouracil .

Industrial Production Methods: In industrial settings, uracil is mixed with a solvent and a catalyst, heated to 75-85°C, and maintained at this temperature for 25-35 minutes. The temperature is then reduced, and a brominating reagent is added. The mixture is heated again and maintained for 18-22 hours. The temperature is then lowered to precipitate primary crystals, which are dried to obtain crude 5-Bromouracil .

化学反应分析

Types of Reactions: 5-Bromouracil undergoes various chemical reactions, including substitution and photochemical reactions. It can substitute for thymine in DNA, leading to base-pairing changes and mutations .

Common Reagents and Conditions: Common reagents used in reactions with 5-Bromouracil include brominating agents like sodium bromide and sodium hypochlorite. Photochemical reactions often involve ultraviolet light to induce specific changes in the compound .

Major Products Formed: The major products formed from reactions involving 5-Bromouracil include uracil, 5,5’-diuracil, oxalic acid, urea, parabanic acid, and glyoxal .

科学研究应用

5-Bromouracil is primarily used as an experimental mutagen. Its ability to substitute for thymine in DNA makes it a valuable tool for studying DNA replication and mutation processes. It is also used in cancer research due to its mutagenic properties .

In molecular biology, 5-Bromouracil is used as a photoreactive probe to study electron transfer and protein-DNA interactions. Its deoxyriboside derivative, 5-bromo-2-deoxy-uridine, is used to treat neoplasms .

作用机制

5-Bromouracil exerts its effects by substituting for thymine in DNA. It exists in three tautomeric forms, each with different base-pairing properties. The keto form pairs with adenine, while the enol and ion forms pair with guanine. This leads to base-pairing changes and mutations during DNA replication .

The compound’s mutagenic properties are attributed to its ability to induce point mutations via base substitution. The base pair can change from an A-T to a G-C or vice versa, depending on the tautomeric form of 5-Bromouracil present in the DNA .

相似化合物的比较

- 5-Fluorouracil

- 5-Chlorouracil

Comparison: 5-Bromouracil is unique in its ability to induce mutations by substituting for thymine in DNA. While 5-Fluorouracil and 5-Chlorouracil also act as antimetabolites, their mechanisms and applications differ. For instance, 5-Fluorouracil is widely used in cancer treatment due to its ability to inhibit thymidylate synthase, whereas 5-Bromouracil is primarily used as a mutagen in genetic research .

属性

CAS 编号 |

948549-67-5 |

|---|---|

分子式 |

C4H3BrN2O2 |

分子量 |

190.98 g/mol |

IUPAC 名称 |

5-bromo-5H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1-2H,(H,7,8,9) |

InChI 键 |

LIKAIUUIISHGBT-UHFFFAOYSA-N |

规范 SMILES |

C1=NC(=O)NC(=O)C1Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)

![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)

![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)

![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)